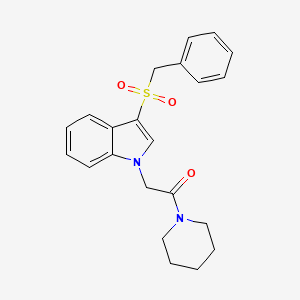
3-(benzylsulfonyl)-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzylsulfonyl)-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole, also known as BSI-201 or Iniparib, is a small molecule inhibitor that has shown promising results in cancer treatment. This compound has been extensively studied for its potential use in the treatment of various types of cancer, including breast, ovarian, and lung cancer.
Mecanismo De Acción
The mechanism of action of 3-(benzylsulfonyl)-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole involves the inhibition of the enzyme PARP-1 (Poly ADP-ribose polymerase-1), which plays a key role in DNA repair. Inhibition of PARP-1 leads to the accumulation of DNA damage in cancer cells, which in turn leads to cell death. This compound has been shown to selectively target cancer cells that have defects in DNA repair pathways, making it an attractive candidate for cancer treatment.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting PARP-1, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(benzylsulfonyl)-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole is its ability to selectively target cancer cells that have defects in DNA repair pathways, making it an attractive candidate for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis of this compound is a complex process that requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the study of 3-(benzylsulfonyl)-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole. One area of research is the development of more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Another area of research is the development of more effective delivery methods for this compound, such as nanoparticle-based delivery systems. In addition, more research is needed to understand the mechanisms of resistance to this compound and to identify new targets for cancer therapy. Overall, this compound shows promise as a potential cancer treatment, and further research is needed to fully explore its potential.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promising results in cancer treatment. Its ability to selectively target cancer cells that have defects in DNA repair pathways makes it an attractive candidate for cancer therapy. The synthesis of this compound is a complex process that requires expertise in organic chemistry, and more research is needed to fully understand its mechanisms of action and potential applications. Overall, this compound shows promise as a potential cancer treatment, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 3-(benzylsulfonyl)-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole involves several steps, including the reaction of 1H-indole with benzylsulfonyl chloride and the subsequent reaction of the resulting compound with 2-oxo-2-piperidin-1-yl acetic acid. The final product is obtained after purification through column chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-(benzylsulfonyl)-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole has been extensively studied for its potential use in cancer treatment. Several preclinical studies have shown that this compound can sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. In addition, this compound has been shown to inhibit the repair of DNA damage in cancer cells, leading to increased cell death.
Propiedades
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-22(23-13-7-2-8-14-23)16-24-15-21(19-11-5-6-12-20(19)24)28(26,27)17-18-9-3-1-4-10-18/h1,3-6,9-12,15H,2,7-8,13-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBXXGUFYXTUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

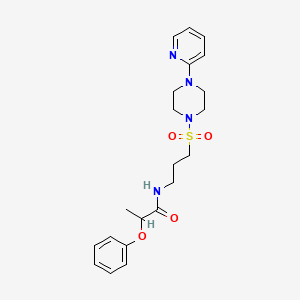
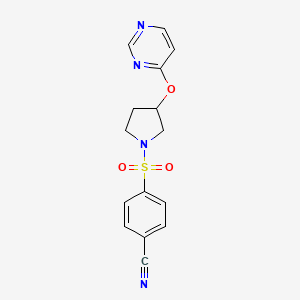
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-diphenylacetamide](/img/structure/B2725854.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dimethylbenzoate](/img/structure/B2725856.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide](/img/structure/B2725857.png)

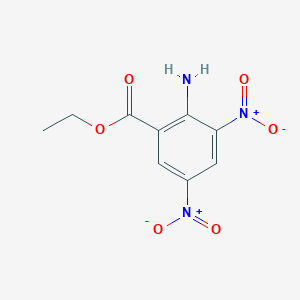
![4-fluoro-N-[2-[4-(5-formylthiophen-2-yl)piperazin-1-yl]sulfonylethyl]-N-methylbenzenesulfonamide](/img/structure/B2725861.png)

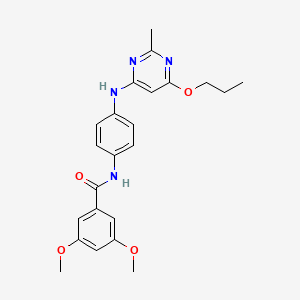
![1-{[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2725869.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2725870.png)
![1-(4-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2725873.png)
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2725874.png)